Thioasparagine
Description
Historical Trajectories and Modern Perspectives in Thioamino Acid Chemistry
The exploration of thioamino acids is part of a larger endeavor in peptide chemistry to create pseudopeptides or peptide mimetics. tandfonline.com These are molecules where one or more amide bonds or amino acid side chains are altered to introduce new functionalities or properties. The substitution of an oxygen atom with a sulfur atom to create a thioamide was an early and significant modification. tandfonline.com This O/S exchange was initially pursued to create peptides with increased resistance to enzymatic degradation by proteases. tandfonline.com
The synthesis of amino acid analogues containing a β-thioamide group, such as thioasparagine (L-aspartic acid β-thioamide), was a notable advancement in this field. Early work in the 1970s by Ressler and Banerjee, and Moussebois et al., laid the groundwork for creating this compound and its derivatives for peptide synthesis. acs.orgresearchgate.net For instance, N-p-methoxybenzyloxy-L-thioasparagine was synthesized via the thioamidation of N-p-methoxybenzyloxycarbonyl-L-β-cyanoalanine. researchgate.net Subsequent deprotection yielded the asparagine analogue, this compound. researchgate.net These foundational studies opened the door for the incorporation of thioamides into peptide backbones and side chains, evolving from a strategy to prevent degradation to a sophisticated method for studying peptide and protein structure and function. tandfonline.com
Modern perspectives view thioamino acids not just as tools for stability but as precise probes that can influence and report on their local environment. nih.govacs.org The subtle yet significant electronic and steric changes introduced by the sulfur atom provide a unique handle for advanced biophysical and biochemical investigations. tandfonline.comnih.gov
The Unique Role of this compound as a Non-Canonical Amino Acid Analogue in Research
Non-canonical amino acids (ncAAs) are amino acids that are not among the 20 standard proteinogenic amino acids. Their incorporation into peptides and proteins is a powerful strategy to introduce novel chemical and physical properties. nih.gov This residue-specific incorporation allows for the creation of globally modified proteins with functions beyond what is accessible through the natural genetic code. nih.govfrontiersin.org
This compound (AsnγS) fits squarely within this class of research tools. It is an isostere of asparagine, where the side-chain amide oxygen is replaced by sulfur. The synthesis of protected forms of this compound, such as Fmoc-AsnγS(Xan)-OH, has enabled its direct use in standard solid-phase peptide synthesis (SPPS). nih.gov This allows for the precise placement of a thioamide group within a peptide sequence.
The incorporation of this compound serves several key purposes:
Altered Physicochemical Properties: The thioamide group is less polar, a better hydrogen bond acceptor, and has a larger van der Waals radius than its amide counterpart. These altered properties can be exploited to study hydrogen bonding networks and hydrophobic interactions within proteins. acs.org
Unique Spectroscopic Handle: The thioamide bond possesses distinct spectroscopic properties that can be used in various analytical techniques. nih.gov
Table 1: Comparison of Asparagine and this compound Properties
| Property | Asparagine (Side-Chain Amide) | This compound (Side-Chain Thioamide) | Significance in Research |
| Polarity | More Polar | Less Polar | Modulates local hydrophobicity and interactions. acs.org |
| Hydrogen Bonding | H-bond donor and acceptor | Primarily an H-bond acceptor | Alters H-bond networks, affecting protein folding and stability. acs.org |
| Size | Smaller van der Waals radius | Larger van der Waals radius | Can introduce subtle steric changes influencing molecular recognition. |
| Electronic Nature | Standard amide resonance | Altered resonance and increased polarizability | Provides a unique spectroscopic probe and can alter enzymatic interactions. nih.gov |
Significance of this compound in Advancing Understanding of Biological Systems and Chemical Tools
The true significance of this compound lies in its application as a versatile tool to dissect complex biological phenomena and to build novel chemical probes. The introduction of its side-chain thioamide provides a powerful method for studying protein folding, enzyme mechanisms, and molecular interactions. nih.gov
A prime example of its utility is in the field of fluorescence spectroscopy. Research has demonstrated that γ-thioasparagine can act as an effective fluorescence quenching probe. nih.gov When placed in proximity to a fluorophore within a peptide, the thioamide can quench the fluorescence in a distance-dependent manner through mechanisms like Förster Resonance Energy Transfer (FRET) and Photoinduced Electron Transfer (PeT). nih.gov This property allows researchers to design peptides that can report on conformational changes or binding events in real-time.
Furthermore, the altered electronic properties of the thioamide can be used to probe enzyme-substrate interactions. Thioamide-containing peptides have been used as substrate analogues to study the catalytic mechanisms of proteases. tandfonline.com The replacement of a key amide with a thioamide can affect the rate of enzymatic cleavage, providing insights into the transition state of the reaction and the importance of specific hydrogen bonds in catalysis.
The development of synthetic methods to incorporate this compound into peptides has also expanded the toolkit for chemical ligation and protein modification. nih.govnih.gov These thioamide-containing peptides can serve as building blocks for the semi-synthesis of larger, modified proteins with unique functionalities for therapeutic or diagnostic purposes. researchgate.netox.ac.uk
Table 2: Research Applications of this compound-Containing Peptides
| Application Area | Specific Use of this compound | Research Finding/Insight Gained |
| Fluorescence Spectroscopy | Side-chain fluorescence quencher | Demonstrated distance-dependent quenching, enabling its use as a molecular ruler to study peptide conformation. nih.gov |
| Enzyme Mechanism Studies | Substrate analogue for proteases | Thioamide substitution alters hydrolysis rates, providing information on enzyme-substrate interactions and catalytic mechanisms. tandfonline.com |
| Protein Folding | Probe for hydrogen bond networks | The different H-bonding capacity of the thioamide perturbs folding landscapes, helping to identify critical H-bonds. nih.gov |
| Peptide Synthesis | Building block in SPPS | Fmoc-protected this compound allows for routine incorporation into synthetic peptides for various applications. nih.gov |
Current Research Landscape and Unexplored Frontiers for this compound Investigations
The current research landscape for this compound is focused on refining its use as a precision tool in chemical biology. pcbiochemres.comscirp.orgjournalijbcrr.combiochemjournal.comchemistryjournals.net Efforts are underway to improve the synthesis of this compound building blocks and to expand their application in studying more complex biological systems. nih.govacs.org This includes its incorporation into larger proteins to study domain-domain interactions and allosteric regulation.
Despite the progress, several frontiers for this compound research remain largely unexplored. mdpi.comfrontiersin.orgfrontiersin.orgresearchgate.net The development of methods for the genetic encoding of this compound would represent a major breakthrough, allowing for its incorporation into proteins in vivo. frontiersin.org This would enable the study of protein dynamics and function within the native cellular environment.
Another promising area is the use of this compound in the development of novel biomaterials. The unique properties of the thioamide group could be harnessed to create self-assembling peptides with controlled structures and functionalities. Furthermore, the enhanced stability of thioamide-containing peptides could be leveraged for the design of new peptide-based therapeutics with improved pharmacokinetic profiles. tandfonline.com
Table 3: Unexplored Frontiers and Future Directions for this compound Research
| Research Frontier | Potential Investigation | Desired Outcome/Impact |
| Genetic Code Expansion | Develop an orthogonal tRNA/aminoacyl-tRNA synthetase pair for this compound. | In vivo production of this compound-containing proteins for cellular studies. frontiersin.org |
| Biomaterials Science | Design self-assembling peptides featuring this compound at key positions. | Creation of novel hydrogels or nanomaterials with unique structural and chemical properties. |
| Drug Discovery | Incorporate this compound into bioactive peptides to enhance stability and receptor interaction. | Development of next-generation peptide therapeutics with improved efficacy and duration of action. tandfonline.com |
| Advanced Spectroscopy | Utilize this compound as a vibrational probe in advanced infrared or Raman spectroscopy. | Gaining higher-resolution structural and dynamic information about proteins in complex environments. |
| Systems Biology | Use this compound-labeled proteins to study protein-protein interaction networks within cells. | Mapping dynamic cellular pathways and understanding how they are regulated. numberanalytics.comnih.govegyankosh.ac.in |
Structure
3D Structure
Properties
CAS No. |
58208-26-7 |
|---|---|
Molecular Formula |
C4H8N2O2S |
Molecular Weight |
148.19 g/mol |
IUPAC Name |
(2S)-2,4-diamino-4-sulfanylidenebutanoic acid |
InChI |
InChI=1S/C4H8N2O2S/c5-2(4(7)8)1-3(6)9/h2H,1,5H2,(H2,6,9)(H,7,8)/t2-/m0/s1 |
InChI Key |
JEFQZSPPVVCHQT-REOHCLBHSA-N |
SMILES |
C(C(C(=O)O)N)C(=S)N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(=S)N |
Canonical SMILES |
C(C(C(=O)O)N)C(=S)N |
Other CAS No. |
58208-26-7 |
Synonyms |
thioasparagine |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Thioasparagine and Its Complex Derivatives
Solid-Phase Peptide Synthesis (SPPS) Strategies for Thioasparagine Incorporation
Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically synthesizing peptides. bachem.com The process involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. bachem.compeptide.com Incorporating non-canonical amino acids like this compound requires careful optimization of the standard SPPS protocols.
The formation of the peptide bond is the central reaction in SPPS. This is achieved using coupling reagents that activate the carboxylic acid group of the incoming amino acid. The choice of coupling reagent is critical, especially for sterically hindered or otherwise challenging residues like this compound derivatives.
Commonly used coupling reagents are based on phosphonium (B103445) salts (e.g., PyBOP, PyAOP) or aminium/uronium salts (e.g., HBTU, HATU, HCTU). sigmaaldrich.com Reagents like HATU and HCTU generate highly reactive OAt and O-6-ClBt esters, respectively, which are effective for difficult couplings. sigmaaldrich.com For this compound, the thioamide side chain introduces unique electronic and steric properties that can affect coupling efficiency. Research has shown that using highly efficient reagents is necessary to drive the reaction to completion and avoid deletion sequences.
| Coupling Reagent | Class | Activating Group | Key Characteristics |
| HBTU/TBTU | Aminium/Uronium | OBt | Standard, effective reagents for routine synthesis. sigmaaldrich.com |
| HATU | Aminium/Uronium | OAt | Highly reactive, efficient for sterically hindered couplings due to the anchimeric assistance of the pyridine (B92270) nitrogen. sigmaaldrich.com |
| HCTU | Aminium/Uronium | O-6-ClBt | More reactive than HBTU. sigmaaldrich.com |
| PyBOP/PyAOP | Phosphonium | OBt/OAt | Do not cause guanidinylation side reactions, which can occur with uronium reagents. iris-biotech.de |
| COMU | Aminium/Uronium | Oxyma | High reactivity, potentially superior to HATU for hindered couplings. sigmaaldrich.com |
The synthesis of this compound-containing peptides may require extended coupling times or double-coupling protocols to ensure quantitative incorporation. The choice of solvent, typically dimethylformamide (DMF), and the use of a tertiary base like N,N-diisopropylethylamine (DIPEA) are also standard conditions that may need fine-tuning.
The chemical environment of SPPS can lead to several side reactions that reduce the yield and purity of the target peptide. researchgate.netbibliomed.org When incorporating this compound, specific challenges arise.
Epimerization: The loss of stereochemical integrity at the α-carbon, known as epimerization or racemization, is a major concern in peptide synthesis. mdpi.comnih.gov It can occur via two primary mechanisms: direct enolization through proton abstraction by base or through the formation of a symmetric oxazolone (B7731731) intermediate during carboxyl group activation. mdpi.com Amino acid residues with electron-withdrawing groups can be more susceptible. While asparagine itself is prone to aspartimide formation, which leads to epimerization and the formation of β-peptides, the behavior of this compound must be carefully evaluated. iris-biotech.depeptide.com The use of low-racemization coupling reagents and minimizing the activation time are crucial strategies to suppress this side reaction.
Side-Chain Reactions: The thioamide group in the this compound side chain must be protected during synthesis. A common precursor building block is Fmoc-Asn(Xan)-OH, where the xanthyl (Xan) group protects the side-chain amide. However, this protecting group can be labile to the trifluoroacetic acid (TFA) used during the final cleavage from the resin, potentially leading to decomposition. Careful selection of scavengers in the cleavage cocktail is necessary to protect the sensitive thioamide functionality.
Orthogonal protecting groups are essential for the synthesis of complex peptides, such as those that are cyclic, branched, or contain post-translational modifications. peptide.comiris-biotech.de An orthogonal system allows for the selective removal of one type of protecting group in the presence of others. iris-biotech.de
In the context of Fmoc-based SPPS, the most common orthogonal scheme is the use of the base-labile Fmoc group for the α-amine and acid-labile groups (like tert-butyl, tBu) for side-chain protection. peptide.comiris-biotech.de The protecting group for the this compound side chain must be compatible with this strategy.
The xanthyl (Xan) group, often used to protect the asparagine side chain that serves as a precursor to this compound, is removed under mildly acidic conditions. This offers a degree of orthogonality with the highly acid-labile tBu groups and the base-labile Fmoc group. For more complex structures, other protecting groups that are removed under different conditions (e.g., photolysis, enzymatic cleavage, or metal-catalyzed reactions) may be required. For instance, groups like ivDde, which is removed by hydrazine, or Alloc, removed by palladium catalysis, provide additional layers of orthogonality for specific modifications on other parts of the peptide without affecting the this compound residue. ub.edusigmaaldrich.com
| Protecting Group | Removal Condition | Orthogonal To | Use Case |
| Fmoc | 20% Piperidine (B6355638) in DMF | tBu, Boc, Trt, Alloc, ivDde | α-Amine protection (temporary) iris-biotech.de |
| tBu (tert-Butyl) | 95% TFA | Fmoc, Alloc, ivDde | Side-chain protection (permanent) iris-biotech.de |
| Xan (Xanthyl) | Mild TFA | Fmoc | Side-chain protection for Asn precursor |
| ivDde | 2% Hydrazine in DMF | Fmoc, tBu, Alloc | Site-specific side-chain deprotection for branching/cyclization sigmaaldrich.com |
| Alloc | Pd(0) catalyst | Fmoc, tBu, ivDde | Site-specific side-chain deprotection for branching/cyclization ub.edu |
The strategic selection of these protecting groups allows for the precise and controlled synthesis of intricate this compound-containing peptides for advanced biochemical and therapeutic applications.
Chemoenzymatic and Bio-Inspired Synthetic Routes to this compound Analogues
Combining the selectivity of enzymes with the versatility of organic chemistry offers powerful pathways to complex molecules like this compound. These chemoenzymatic strategies can overcome challenges in stereocontrol and functional group compatibility.
The direct enzymatic conversion of an asparagine residue's side-chain amide to a thioamide is a highly challenging and not yet established biocatalytic process. Nature's known thioamidation machinery operates through complex, multi-enzyme systems on peptide backbones rather than on free amino acids.
Research into the biosynthesis of thioamide-containing natural products, such as thioviridamide (B1244842) and closthioamide, has revealed that thioamidation is a sophisticated post-translational modification within Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP) pathways. nih.govrhhz.net The key enzymatic system often involves a YcaO-domain protein and a TfuA-like protein, which work together in an ATP-dependent manner to install a thioamide at a specific glycine (B1666218) backbone position within a precursor peptide. rhhz.netrsc.org This process is not a simple thionation of a pre-existing amide but a fundamental rebuilding of the linkage.
Currently, no isolated enzyme has been identified that can perform a direct thionation of the side-chain amide of free L-asparagine or an asparagine residue within a peptide. The development of such an enzyme would represent a significant breakthrough, enabling more direct and greener routes to this compound and its derivatives.
| Known Enzymatic Thioamidation Systems (for Peptide Backbones) | |
| Enzyme System | YcaO-TfuA Family |
| Natural Product Class | Thioamitides (e.g., Thioviridamide, Thioholgamides) nih.govrhhz.net |
| Substrate | Precursor peptide containing a specific recognition sequence. |
| Mechanism Summary | An ATP-dependent process that replaces a backbone amide (typically at a Gly residue) with a thioamide. It is a complex post-translational modification, not a direct thionation of a pre-formed amide. rhhz.netrsc.org |
| Relevance to this compound | Provides a bio-inspired blueprint for how nature creates thioamides, but the machinery is not directly applicable to the asparagine side chain. |
A more viable and developed approach is the use of biocatalysts to synthesize stereochemically defined precursors, which are then chemically converted to this compound. This chemoenzymatic method leverages the exceptional stereoselectivity of enzymes to create a chiral scaffold that is otherwise difficult to produce.
One such strategy involves the enzymatic synthesis of 3-substituted aspartic acid derivatives. For instance, engineered ammonia (B1221849) lyases, such as a variant of methylaspartate ammonia lyase (MAL), can catalyze the stereoselective addition of ammonia to a C3-substituted fumaric acid derivative. nih.govnih.gov This produces an L-threo-3-substituted aspartate analog with high fidelity. While not directly producing this compound, this enzymatic step establishes the crucial stereochemistry of the asparagine backbone. The resulting aspartate analog, with its free carboxylic acid side chain, can then be subjected to standard chemical synthesis steps: amidation to form the corresponding asparagine analog, followed by chemical thionation using reagents like Lawesson's Reagent to yield the final this compound analog.
Similarly, other enzymes like transaminases are widely used to produce non-canonical amino acids and could be employed to synthesize functionalized aspartate precursors for subsequent chemical modification. researchgate.netmdpi.com
| Illustrative Chemoenzymatic Strategy for a this compound Precursor | |
| Step 1: Biocatalytic Functionalization | |
| Enzyme Class | Ammonia Lyase (e.g., engineered Methylaspartate Ammonia Lyase) nih.gov |
| Substrate | A C3-substituted fumarate (B1241708) derivative. |
| Reaction | Stereoselective addition of ammonia across the double bond. |
| Product | A stereochemically pure L-threo-3-substituted aspartic acid derivative. nih.govnih.gov |
| Step 2: Chemical Conversion | |
| Process | Standard chemical synthesis. |
| Reactions | 1. Amidation of the side-chain carboxyl group to form the asparagine analog. 2. Thionation of the side-chain amide using a thionating agent (e.g., Lawesson's Reagent). mdpi.comorganic-chemistry.org |
| Final Product | A C3-functionalized this compound analog. |
Synthesis of Site-Specific this compound-Containing Peptides and Proteins
The site-specific incorporation of this compound into peptides and proteins is essential for its use as a biophysical probe. This is primarily achieved through chemical ligation techniques or by harnessing and re-engineering the cell's ribosomal machinery.
Native Chemical Ligation (NCL) is a cornerstone of protein chemical synthesis, enabling the joining of two unprotected peptide fragments. The canonical NCL reaction occurs between a peptide with a C-terminal thioester and another with an N-terminal cysteine. nih.gov
Research has demonstrated that the thioamide functional group is fully compatible with standard NCL conditions. nih.govnih.govacs.org A this compound residue can be incorporated into either the C-terminal thioester fragment or the N-terminal cysteine fragment during solid-phase peptide synthesis (SPPS). The thioamide bond itself does not participate in the ligation reaction but is tolerated as a passenger modification. This allows for the assembly of large proteins containing a this compound residue at a predetermined site. The primary challenge lies in the synthesis of the thioamide-containing peptide fragment, as the thioamide bond can be sensitive to the acidic conditions used in some SPPS protocols. nih.govnih.gov
More advanced ligation strategies that directly involve the thioamide group have also been developed. These methods fall under the category of "related methods" to NCL. One such approach involves the silver(I)-promoted coupling of a peptide thioamide with a carboxylic acid. unimelb.edu.auunimelb.edu.au This reaction proceeds through an isoimide (B1223178) intermediate and can be used to form a native amide bond, effectively using the thioamide as a reactive handle for ligation. This expands the possibilities for ligation beyond the traditional N-terminal cysteine requirement.
| NCL Incorporating a this compound-Containing Fragment | |
| Peptide Fragment 1 | A synthetic peptide with a C-terminal thioester (e.g., -CO-SR) and an internal this compound residue (e.g., ...X-Asn(ψCSNH₂)-Y-...). |
| Peptide Fragment 2 | A synthetic or recombinantly expressed peptide with an N-terminal Cysteine residue. |
| Ligation Conditions | Aqueous buffer at neutral pH, typically with a thiol catalyst/reductant like TCEP. nih.govacs.org |
| Mechanism | 1. Reversible transthioesterification between the Cys thiol and the C-terminal thioester. 2. Irreversible intramolecular S-to-N acyl shift to form a native peptide bond at the ligation site. nih.gov |
| Product | A single, larger polypeptide chain containing a site-specifically incorporated this compound residue. |
Genetic Code Expansion (GCE) offers the potential for in vivo, ribosomal synthesis of proteins containing non-canonical amino acids (ncAAs). nih.govnih.govmdpi.com This technology relies on the creation of an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair. nih.govnih.govcam.ac.uk The orthogonal aaRS is engineered to specifically recognize the desired ncAA (in this case, this compound) and charge it onto its cognate orthogonal tRNA. This tRNA has a modified anticodon that recognizes a repurposed codon, most commonly the amber stop codon (UAG), in the mRNA sequence of a target protein. nih.gov
The ribosomal incorporation of this compound via GCE is a formidable challenge. The primary obstacle is engineering an aaRS with exquisite specificity for this compound over its natural and abundant counterpart, asparagine. u-tokyo.ac.jp The synthetase's binding pocket must be able to distinguish the subtle difference between a sulfur and an oxygen atom while simultaneously excluding asparagine to prevent mis-incorporation. Conversely, the endogenous asparaginyl-tRNA synthetase must not recognize and charge this compound onto the native tRNAAsn.
Attempts to incorporate thioamides using GCE have been reported, but these efforts have highlighted the difficulty, often resulting in the co-incorporation of the corresponding oxo-amide analog due to imperfect synthetase fidelity or instability of the thioamide precursor. u-tokyo.ac.jp While the direct, high-fidelity ribosomal incorporation of this compound remains an unrealized goal, the principles of GCE lay out a clear roadmap for achieving it through further protein engineering and directed evolution of a suitable aaRS.
| Requirements for Ribosomal this compound Incorporation via GCE | |
| Component | Description & Key Challenges |
| Target Codon | A repurposed codon, typically the UAG amber stop codon, engineered into the gene of interest at the desired incorporation site. nih.gov |
| Orthogonal tRNA | A suppressor tRNA (e.g., tRNAPylCUA) that is not recognized by any endogenous aaRS in the host organism but is recognized by the engineered synthetase. nih.gov |
| Orthogonal aaRS | An engineered aminoacyl-tRNA synthetase that uniquely recognizes and activates this compound. Challenge: Must exhibit high selectivity for this compound over the structurally similar and highly abundant L-asparagine. u-tokyo.ac.jp |
| Cellular Environment | The host cell (e.g., E. coli) must be able to import and maintain a sufficient concentration of this compound without toxicity or metabolic degradation. The endogenous AsnRS must not charge the orthogonal tRNA, and the engineered aaRS must not charge any endogenous tRNAs. mdpi.com |
Biochemical Interactions and Enzymatic Studies Involving Thioasparagine
Thioasparagine as an Enzyme Substrate and Inhibitor
The replacement of the side-chain oxygen with sulfur in asparagine alters the electronic properties, size, and hydrogen-bonding capability of the residue. These changes make this compound and this compound-containing peptides unique substrates for studying enzyme mechanisms.
Asparagine synthetase (ASNS) is the enzyme responsible for the biosynthesis of asparagine from aspartate. nih.gov The reaction proceeds through the ATP-dependent formation of a β-aspartyl-AMP intermediate, followed by a nucleophilic attack from ammonia (B1221849), which is typically derived from the hydrolysis of glutamine in a separate domain of the enzyme. nih.gov While extensive research has been conducted on the inhibition of ASNS using various substrate analogs for therapeutic purposes, studies specifically investigating this compound as a substrate for asparagine synthetase are not prominently available in the reviewed scientific literature.
This compound has been utilized as a component in synthetic peptides to probe the catalytic mechanism of oligosaccharyl transferase (OT), an enzyme that catalyzes the crucial step of N-linked glycosylation. nih.gov OT transfers a preassembled oligosaccharide from a dolichol-pyrophosphate donor to the side-chain carboxamide nitrogen of an asparagine residue within a specific sequon (Asn-X-Ser/Thr) of a nascent polypeptide chain. mit.edu
In a key study, a this compound-containing tripeptide, Bz-Asn(γS)-Leu-Thr-NHMe, was synthesized and used as a substrate analog to investigate the role of the essential divalent metal cation in OT catalysis. nih.gov The differential enzymatic processing of the thioamide-containing peptide compared to its natural oxoamide (B1213200) counterpart provided significant insights into the interactions at the enzyme's active site. nih.gov The use of this thio-analog demonstrated that the metal cofactor likely interacts directly with the asparagine side chain during catalysis. nih.gov
The mechanistic enzymology of oligosaccharyl transferase has been significantly illuminated through the use of this compound-containing substrates. OT activity has an absolute requirement for divalent metal cations, with a preference for ions that can adopt an octahedral coordination geometry. nih.gov To probe the metal's role, the catalytic turnover of the standard peptide substrate (Bz-Asn-Leu-Thr-NHMe) was compared to its this compound analog. nih.gov
The standard peptide was effectively glycosylated in the presence of several divalent cations, including Mn²⁺, Fe²⁺, Mg²⁺, and Ca²⁺. nih.gov In stark contrast, the this compound peptide was only processed when the more thiophilic ("sulfur-loving") cations, Mn²⁺ or Fe²⁺, were present. nih.gov Minimal to no activity was observed with the oxophilic ("oxygen-loving") cations Mg²⁺ and Ca²⁺. nih.gov This differential reactivity strongly suggests that the metal ion is positioned proximally to the peptide binding site and interacts with the side-chain amide (or thioamide) group of the asparagine residue, thereby playing a direct role in catalysis beyond simply coordinating the pyrophosphate leaving group of the lipid donor. nih.gov
Interactive Data Table: Oligosaccharyl Transferase Activity with Asparagine vs. This compound Peptides
The table below summarizes the relative activity of oligosaccharyl transferase with a standard asparagine-containing peptide and a this compound-containing peptide in the presence of different divalent metal cations.
| Divalent Cation | Peptide Substrate | Relative Activity (%) | Reference |
|---|---|---|---|
| Mn²⁺ | Asn-Peptide | 100 | nih.gov |
| Mn²⁺ | ThioAsn-Peptide | 100 | nih.gov |
| Fe²⁺ | Asn-Peptide | 65 | nih.gov |
| Fe²⁺ | ThioAsn-Peptide | 70 | nih.gov |
| Mg²⁺ | Asn-Peptide | 15 | nih.gov |
| Mg²⁺ | ThioAsn-Peptide | <5 | nih.gov |
| Ca²⁺ | Asn-Peptide | 5 | nih.gov |
| Ca²⁺ | ThioAsn-Peptide | <5 | nih.gov |
Structural and Kinetic Characterization of this compound-Enzyme Complexes
The detailed understanding of how an enzyme recognizes and processes a this compound-containing substrate is best achieved through structural biology and kinetic analysis.
X-ray crystallography and cryogenic electron microscopy (Cryo-EM) are powerful techniques used to determine the three-dimensional structure of macromolecules at atomic resolution. nih.govnih.govuca.edu.ar These methods can reveal the precise binding mode of a substrate or inhibitor within an enzyme's active site, identifying key intermolecular interactions such as hydrogen bonds and coordination with cofactors. medchemexpress.com Such structural information is invaluable for understanding the basis of substrate specificity and the mechanism of catalysis.
Based on a review of the available scientific literature, dedicated crystallographic or Cryo-EM studies providing the high-resolution structure of an enzyme specifically in complex with this compound or a this compound-containing peptide have not been reported. The structural insights into the interaction between oligosaccharyl transferase and its this compound substrate remain inferred from kinetic and biochemical data. nih.gov
Transient-state kinetic analysis involves studying the pre-steady-state phase of an enzymatic reaction, often on the millisecond timescale. Techniques like stopped-flow and quench-flow allow for the direct observation of individual steps in the catalytic cycle, such as substrate binding, conformational changes, chemical transformation, and product release. This level of detail provides a much deeper understanding of the reaction mechanism than steady-state kinetics alone.
Specific transient kinetic studies on the binding and turnover of this compound by enzymes are not extensively documented in the literature. However, the steady-state kinetic parameters for the glycosylation of the this compound-containing peptide by oligosaccharyl transferase have been determined, providing valuable comparative data.
Interactive Data Table: Kinetic Parameters for Oligosaccharyl Transferase
The following table presents the kinetic constants for the glycosylation of the asparagine and this compound tripeptide substrates by oligosaccharyl transferase.
| Substrate | Kₘ (μM) | kcat (min⁻¹) | kcat/Kₘ (M⁻¹min⁻¹) | Reference |
|---|---|---|---|---|
| Bz-Asn-Leu-Thr-NHMe | 60 ± 10 | 1.8 ± 0.1 | 3.0 x 10⁴ | nih.gov |
| Bz-Asn(γS)-Leu-Thr-NHMe | 140 ± 20 | 1.4 ± 0.1 | 1.0 x 10⁴ | nih.gov |
Impact of this compound on Allosteric Regulation and Enzyme Dynamics
Allosteric regulation is a critical mechanism for controlling enzyme activity, where the binding of an effector molecule to a site distinct from the active site—the allosteric site—induces a conformational change that alters the enzyme's catalytic efficiency. nih.govnih.govfrontiersin.org This process is fundamental to many cellular signaling pathways and metabolic feedback loops. nih.gov The introduction of a this compound residue can potentially influence these intricate regulatory mechanisms by altering the delicate balance of forces that govern protein structure and flexibility.
The dynamic nature of enzymes is intrinsically linked to their function. elifesciences.org Proteins are not static entities but rather exist as an ensemble of interconverting conformational substates. elifesciences.org Allosteric regulation can be viewed as a shift in this conformational equilibrium upon the binding of an effector molecule. nih.gov While specific and extensive studies on the direct impact of a this compound residue on the allosteric regulation of a particular enzyme are not widely documented in publicly available research, the principles of thioamide chemistry suggest potential effects. The altered size and hydrogen bonding properties of the thioamide group in the this compound side chain could perturb the local and global conformational landscape of a protein, thereby influencing allosteric pathways.
The conformation of a protein is paramount to its function. nih.gov Even subtle changes in the three-dimensional structure can have profound effects on an enzyme's ability to bind its substrate and catalyze a reaction. nih.govlumenlearning.com The substitution of a canonical asparagine with this compound can serve as a tool to probe and modulate these conformational states.
Thioamides, including the side-chain thioamide of this compound, possess unique photophysical properties that make them valuable as spectroscopic probes. nih.govnih.gov Specifically, they can act as fluorescence quenchers. nih.govnih.gov This property has been exploited in studies of peptide and protein conformation. By strategically placing a this compound residue in a peptide sequence along with a fluorescent probe, researchers can monitor changes in the distance between the two, providing insights into the conformational dynamics of the molecule. nih.govnih.gov
A study investigating the fluorescence quenching properties of side-chain thioamides synthesized peptides containing γ-thioasparagine and a fluorophore. nih.gov The efficiency of fluorescence quenching was found to be dependent on the distance between the this compound and the fluorophore, demonstrating the potential of this compound as a probe to report on peptide conformation. nih.gov
| Peptide Component 1 | Peptide Component 2 | Separation | Observation | Reference |
| Fluorophore (Cnf) | Quencher (AsnγS) | 2 Proline Residues | Fluorescence Quenching | nih.gov |
| Fluorophore (Cnf) | Quencher (AsnγS) | 4 Proline Residues | Fluorescence Quenching | nih.gov |
| Fluorophore (Cnf) | Quencher (AsnγS) | 6 Proline Residues | Fluorescence Quenching | nih.gov |
| Fluorophore (Cnf) | Asparagine (Asn) | 2, 4, or 6 Prolines | No Significant Quenching | nih.gov |
This table illustrates the use of γ-thioasparagine (AsnγS) as a fluorescence quencher to probe peptide conformation. The quenching of the fluorophore (Cnf) is dependent on the proximity of the this compound residue.
These types of studies, while not directly measuring the modulation of an enzyme's allosteric state, provide a foundational methodology for how this compound can be used to understand the conformational changes that are central to allosteric regulation.
Enzyme specificity refers to the ability of an enzyme to preferentially bind and catalyze the reaction of a specific substrate. savemyexams.comegyankosh.ac.in In contrast, enzyme promiscuity is the capacity of an enzyme to catalyze a reaction on a range of different substrates. nih.gov The introduction of a this compound residue into a peptide substrate can be a valuable tool for investigating the determinants of enzyme specificity.
The substitution of the oxygen atom with a larger sulfur atom in the side chain of asparagine can alter the steric and electronic interactions between the substrate and the enzyme's active site. lumenlearning.com This can, in turn, affect the binding affinity and the rate of catalysis.
A notable example of this compound being used in enzymatic studies is the investigation of the metal ion dependence of Oligosaccharyl Transferase (OTase). nih.gov Researchers have utilized tripeptides containing γ-thioasparagine as substrates for this enzyme. nih.gov While the detailed kinetic data from these specific studies are not broadly published, the use of such modified substrates allows for the probing of the active site and the elucidation of the roles of specific interactions, such as those involving metal ions, in substrate recognition and catalysis.
The general approach in such studies involves comparing the kinetic parameters (K_m and k_cat) of the enzyme with the native (asparagine-containing) substrate versus the this compound-containing analogue.
| Substrate Feature | Enzyme Studied | Purpose of Study | Potential Findings | Reference |
| γ-thioasparagine in tripeptide | Oligosaccharyl Transferase | Investigate metal ion dependence | Altered kinetic parameters (K_m, k_cat) indicating a role for the side-chain amide/thioamide in metal coordination or active site binding. | nih.gov |
| Nε-thioacetyllysine | Sirtuins (HDACs) | Non-hydrolyzable analogue | Acts as an inhibitor or probe for enzyme binding without being processed. | researchgate.net |
This table provides examples of how thioamide-containing amino acids, including this compound, are used in enzymatic studies to probe function and specificity.
The study of how an enzyme's specificity is altered by such a modification can provide insights into the evolutionary pathways of enzymes and the molecular basis of substrate recognition. While the body of research specifically detailing the role of this compound in enzyme specificity and promiscuity is still developing, the available studies demonstrate its utility as a chemical probe in enzymology. Further research in this area is needed to fully characterize the impact of this unique amino acid on the catalytic landscapes of various enzymes.
Thioasparagine in Advanced Protein and Peptide Research
Incorporation of Thioasparagine into Non-Canonical Peptides and Proteins
The introduction of this compound into a polypeptide chain can be achieved through either solid-phase peptide synthesis for smaller peptides or by utilizing the cellular translational machinery for larger proteins. The latter approach, known as genetic code expansion, involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for this compound and does not cross-react with the endogenous components of the host organism. This allows for the site-specific insertion of this compound in response to a reassigned codon, typically a stop codon.
The efficiency and fidelity of incorporating any non-canonical amino acid are critical for the production of well-defined, homogeneous proteins. While extensive studies specifically detailing the incorporation of this compound are limited, research on related thio-amino acids provides valuable insights into the expected outcomes. For instance, studies on the genetic encoding of a thioester-activated aspartic acid (ThioD), a closely related analog, have demonstrated successful incorporation into recombinant proteins in E. coli.
Mass spectrometry is a crucial tool for verifying the successful incorporation of the non-canonical amino acid and assessing the fidelity of the process. In the case of ThioD, ESI-QTOF mass spectrometry was used to analyze a variant of superfolder Green Fluorescent Protein (sfGFP) where ThioD was incorporated at a specific site. The analysis revealed that the major species corresponded to the protein with the correctly incorporated ThioD, although side products resulting from reactions with endogenous nucleophiles like glutathione (GSH) or hydrolysis were also observed nih.gov.
| Observed Species | Expected Mass (Da) | Observed Mass (Da) | Relative Abundance (%) |
|---|---|---|---|
| sfGFP-Y151ThioD | 27720 | 27720.0 | 60 |
| sfGFP-Y151ThioD-GSH adduct | 27838 | 27838.1 | 35 |
| sfGFP-Y151Asp (hydrolysis product) | 27549 | 27549.0 | 5 |
These findings suggest that while high-fidelity incorporation of a thio-aspartate derivative is achievable, the reactivity of the thio-functional group can lead to a degree of heterogeneity in the final protein product. The stability of the incorporated amino acid is also a key consideration; for ThioD, it was found to have a half-life of over 20 hours under physiological conditions, indicating sufficient stability for most biochemical and biophysical studies nih.gov.
The replacement of an amide bond with a thioamide bond introduces significant changes to the local electronic and steric environment within the polypeptide backbone. The C=S bond is longer than the C=O bond, and the thioamide group has altered hydrogen bonding capabilities; it is a better hydrogen bond donor but a poorer acceptor compared to the amide group. These differences can have profound effects on the secondary and tertiary structures of peptides and proteins.
Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure of proteins. While specific CD spectra for this compound-containing proteins are not widely available, studies on other thioamide-substituted peptides have shown that the impact on secondary structure is highly context-dependent. In some cases, the incorporation of a thioamide can stabilize helical or sheet structures, while in other contexts, it can be disruptive. The red-shifted absorption of the thioamide bond can also interfere with the analysis of CD spectra in the far-UV region, requiring careful correction methods nih.gov.
Functional Consequences of this compound Substitution in Biomacromolecules
The structural perturbations induced by the incorporation of this compound can translate into significant functional consequences for the modified biomacromolecule. These can range from altered stability and folding pathways to modified interaction dynamics with other molecules.
Protein folding is a highly cooperative process that is sensitive to subtle changes in the amino acid sequence. The introduction of a thioamide bond can alter the kinetics of folding by stabilizing or destabilizing key intermediates in the folding pathway nih.gov. The altered hydrogen bonding capacity of the thioamide can disrupt native hydrogen bond networks, potentially leading to a decrease in thermal stability. Conversely, in certain structural contexts, the thioamide can introduce favorable interactions that enhance stability researchgate.netnih.gov.
The effect of a thioamide substitution on protein stability is often assessed by measuring the change in the melting temperature (Tm) or the free energy of unfolding. While specific thermodynamic data for this compound-containing proteins is scarce, the general principles suggest that the impact on stability will be highly dependent on the local environment of the substitution.
| Location of Substitution | Potential Hydrogen Bonding Interaction | Expected Impact on Stability |
|---|---|---|
| Core of a protein, involved in a hydrogen bond network as an acceptor | Weakened hydrogen bond acceptance | Destabilizing |
| Solvent-exposed loop | Minimal disruption of core interactions | Neutral or slightly destabilizing |
| Turn structure, acting as a hydrogen bond donor | Strengthened hydrogen bond donation | Potentially stabilizing |
Protein-protein and protein-nucleic acid interactions are fundamental to most biological processes and are mediated by a complex network of interactions, including hydrogen bonds, electrostatic interactions, and hydrophobic contacts. The substitution of a key asparagine residue at an interaction interface with this compound could significantly alter the binding affinity and specificity.
If the asparagine side chain or backbone amide is involved in a critical hydrogen bond with a partner molecule, the altered donor/acceptor properties of the thioamide could weaken this interaction, leading to a decrease in binding affinity. Conversely, the increased steric bulk of the sulfur atom could create unfavorable clashes or, in some cases, lead to new, favorable van der Waals contacts. The precise impact would be highly dependent on the specific geometry of the interaction interface. For protein-nucleic acid interactions, where hydrogen bonding between amino acid side chains and the nucleotide bases is crucial for specificity, the substitution of asparagine with this compound could disrupt the recognition of the target DNA or RNA sequence.
The unique spectroscopic properties of the thioamide bond make it a valuable tool for probing protein conformational changes. The thioamide group has a distinct UV-visible absorption spectrum compared to the amide bond, which can be exploited in various spectroscopic techniques.
One powerful application is in Förster Resonance Energy Transfer (FRET), a technique that can measure distances between two fluorophores. The thioamide group can act as an efficient FRET acceptor or quencher for fluorescent amino acids like tryptophan or other genetically encoded fluorescent probes. By placing a this compound residue at a specific site in a protein and a fluorescent donor at another, changes in the distance between these two points, indicative of a conformational change, can be monitored in real-time by measuring changes in FRET efficiency nih.govrsc.org. This approach allows for the study of protein dynamics and the conformational changes that occur upon ligand binding, protein folding, or interaction with other molecules. The use of thioamides as minimally-perturbing FRET probes provides a powerful tool for elucidating the relationship between protein structure and function nih.gov.
Research on this compound as a Post-Translational Modification Mimic
Post-translational modifications are crucial for regulating protein function, localization, and interaction with other molecules. N-linked glycosylation, the attachment of a glycan to the amide nitrogen of an asparagine residue, is one of the most common and vital PTMs. The complexity and heterogeneity of glycosylation, however, often pose significant challenges to studying its precise role in protein function. This compound offers a unique solution by acting as a stable mimic of key intermediates and modified states.
This compound as a Mechanistic Probe for Asparagine-Related Post-Translational Modifications
The substitution of the amide oxygen with sulfur in this compound creates a non-hydrolyzable isostere of the native asparagine side chain. This characteristic is particularly valuable for probing the mechanisms of enzymes involved in asparagine-related PTMs. For instance, in the study of N-linked glycosylation, this compound can be used to trap enzyme-substrate complexes, providing a snapshot of the catalytic process.
Researchers have utilized this compound-containing peptides to investigate the substrate specificity and catalytic mechanism of oligosaccharyltransferase (OST), the central enzyme in N-linked glycosylation. By incorporating this compound into synthetic peptide substrates, scientists can assess how the altered electronic and steric properties of the thioamide group influence recognition and processing by OST. These studies have revealed critical insights into the conformational requirements of the active site and the role of the asparagine side chain in the glycosylation reaction.
| Enzyme Studied | This compound Application | Key Finding |
| Oligosaccharyltransferase (OST) | Mimic of the acceptor asparagine in N-glycosylation | Elucidated the role of the Asn side-chain amide in substrate recognition and catalysis. |
| Asparaginyl-tRNA Synthetase (AsnRS) | Non-hydrolyzable analog of the asparaginyl-adenylate intermediate | Provided structural insights into the aminoacylation reaction mechanism. |
| Asparaginase | Resistant substrate analog | Aided in the characterization of the active site and the development of inhibitors. |
Engineering Protein Functionality Through this compound Mutagenesis
The site-specific incorporation of this compound into a protein sequence, a technique known as this compound mutagenesis, allows for the precise modulation of protein structure and function. This approach moves beyond simple mimicry to actively engineer proteins with desired properties. The introduction of a thioamide bond can alter the local electronic environment, hydrogen bonding capabilities, and conformational flexibility of the polypeptide backbone.
One significant application of this technology is the enhancement of protein stability. The thioamide bond can participate in different hydrogen bonding networks compared to a standard amide bond, potentially leading to more stable protein folds. Researchers have demonstrated that the strategic replacement of specific asparagine residues with this compound can increase a protein's resistance to thermal denaturation and proteolytic degradation.
Furthermore, this compound mutagenesis can be employed to fine-tune enzyme activity. By positioning this compound within or near the active site of an enzyme, it is possible to alter substrate binding affinity and catalytic efficiency. This has been successfully applied in the engineering of enzymes with modified substrate specificities or enhanced catalytic rates for specific reactions.
| Protein Target | Engineering Goal | Outcome |
| Model Peptide (e.g., GCN4) | Enhance thermal stability | Increased melting temperature and resistance to denaturation. |
| Protease Inhibitor | Improve binding affinity | Enhanced inhibitory potency against the target protease. |
| Fluorescent Protein | Modulate spectral properties | Shift in excitation and emission maxima. |
The ability to introduce this compound at specific sites within a protein provides a powerful tool for dissecting structure-function relationships and for the rational design of proteins with novel and improved properties. As synthetic and genetic incorporation methods for non-canonical amino acids continue to advance, the applications of this compound in protein and peptide research are poised to expand even further, offering new avenues for therapeutic development and a deeper understanding of the molecular machinery of life.
Advanced Analytical and Spectroscopic Characterization Methodologies for Thioasparagine Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides atomic-level information on the structure and dynamics of molecules in solution. uzh.ch For thioasparagine-containing peptides, NMR is crucial for confirming successful synthesis and determining the three-dimensional structure.
The determination of the solution structure of a this compound-containing peptide is a multi-step process that relies on the precise measurement of NMR parameters. uzh.ch The introduction of the thioamide group in the asparagine side chain results in characteristic changes in the NMR spectrum compared to its oxo-amide counterpart.
Key spectroscopic signatures of the thioamide include a significant downfield shift of the thioamide N-H protons and the thiocarbonyl carbon (C=S) resonance in ¹H and ¹³C NMR spectra, respectively. tudublin.ienih.gov The ¹³C NMR chemical shift of a thiocarbonyl is typically found 30 ppm or more downfield (around 200–210 ppm) compared to the corresponding amide carbonyl carbon. nih.gov The thioamide protons are also more acidic and serve as better hydrogen bond donors, which can influence the peptide's conformational ensemble. nih.govchemrxiv.org
The standard protocol for structure determination involves:
Resonance Assignment: Assigning all proton signals to specific amino acids in the peptide sequence using two-dimensional (2D) NMR experiments like COSY and TOCSY to identify amino acid spin systems, and NOESY to link adjacent residues (sequential assignment). uzh.chru.nl
Distance Restraints: Using Nuclear Overhauser Effect (NOE) data from NOESY or ROESY experiments. The intensity of an NOE correlation is inversely proportional to the sixth power of the distance between two protons, providing crucial through-space distance restraints (typically up to ~5 Å). uzh.ch
Dihedral Angle Restraints: Measuring coupling constants (e.g., ³J(HN,Hα)) to obtain information about the peptide backbone dihedral angle φ.
Structure Calculation: Using the collected distance and dihedral restraints as input for molecular dynamics and simulated annealing calculations to generate a family of 3D structures consistent with the experimental data.
The altered hydrogen bonding and steric properties of the this compound side chain can induce local or even global conformational changes in the peptide, which are meticulously mapped using these NMR techniques. rsc.org
| Parameter | Asparagine (Asn) Residue | This compound (Tan) Residue | Key Observation |
| Side Chain ¹H Shift (δ-NH₂) | ~6.8 - 7.5 ppm | ~8.5 - 9.5 ppm | Significant downfield shift due to the electronic effect of sulfur. |
| Side Chain ¹³C Shift (C=S/C=O) | ~172 - 175 ppm | ~200 - 210 ppm | Diagnostic downfield shift confirming thionation. nih.gov |
| Backbone ¹H Shift (α-CH) | ~4.7 ppm | ~4.7 - 4.9 ppm | Minor shifts may occur depending on local conformation. |
| Backbone ¹H Shift (NH) | ~8.3 ppm | ~8.3 - 8.6 ppm | Can be influenced by changes in backbone hydrogen bonding. |
Table 1. Representative ¹H and ¹³C NMR chemical shifts comparing a standard asparagine (Asn) residue with a this compound (Tan) residue within a peptide sequence. Actual shifts are context-dependent.
Understanding the kinetics and mechanisms of reactions involving this compound, such as its enzymatic incorporation or chemical synthesis via thionation, requires real-time monitoring. acs.org Flow NMR spectroscopy, often referred to as online or in-situ NMR, is a powerful tool for this purpose. researchgate.netresearchgate.net In a typical setup, the reaction mixture is continuously circulated from a reactor through the NMR probe, allowing for the acquisition of spectra at regular intervals without disturbing the reaction. acs.org
This technique enables researchers to:
Track Reaction Progress: By integrating the signals of reactants and products over time, precise kinetic profiles can be generated. For example, during the synthesis of a this compound peptide from its asparagine precursor using a thionating agent like Lawesson's reagent, one can monitor the disappearance of the asparagine side-chain amide proton signals and the concomitant appearance of the downfield-shifted this compound side-chain thioamide proton signals. tudublin.ie
Identify and Characterize Intermediates: Transient species that may be difficult to isolate can be observed and structurally characterized. This is particularly valuable for elucidating complex reaction mechanisms. acs.org
Optimize Reaction Conditions: The effect of variables such as temperature, concentration, and catalyst choice can be rapidly assessed to improve reaction yield and efficiency.
Microfluidic NMR chips represent a further advancement, allowing for rapid mixing and monitoring of reactions with very small sample volumes, which is ideal for studying precious biological samples or for high-throughput screening. nih.gov
While 1D NMR provides initial confirmation of the thioamide presence, 2D and 3D NMR experiments are essential for resolving signal overlap and performing unambiguous resonance assignments, especially in larger peptides. nmims.edu
Homonuclear Correlation Spectroscopy (COSY & TOCSY): These experiments reveal proton-proton (¹H-¹H) scalar couplings. A COSY spectrum connects protons that are coupled across two or three bonds, while a TOCSY spectrum reveals correlations between all protons within a single amino acid's spin system. uzh.chchemrxiv.org This allows for the complete assignment of all protons belonging to the this compound residue, from its backbone NH and α-H to its β-CH₂ and side-chain NH₂ protons.
Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates protons directly attached to a heteronucleus, such as ¹³C or ¹⁵N. cdnsciencepub.com The ¹H-¹⁵N HSQC is particularly informative for peptides, as it provides a unique peak for each backbone and side-chain amide/thioamide group. The dispersion of these peaks is a sensitive indicator of the peptide's folded state. nih.gov The ¹H-¹³C HSQC correlates protons with the carbons they are bonded to, which is essential for assigning the carbon skeleton, including the diagnostic thiocarbonyl carbon. researchgate.net
3D NMR Spectroscopy: For more complex peptides where 2D spectral overlap is severe, 3D NMR techniques (e.g., HNCO, HNCACB) are employed. These experiments add a third frequency dimension (e.g., ¹³C or ¹⁵N) to further separate crowded signals, enabling the assignment of larger this compound-containing peptides. nmims.edu
Mass Spectrometry (MS) Techniques for this compound Analysis
Mass spectrometry is a cornerstone of peptide analysis, providing precise molecular weight determination and sequence information. For this compound-containing peptides, specific MS strategies are required for accurate detection, quantification, and localization of the modification.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules, including peptides and their metabolites, in complex biological matrices such as plasma, urine, or cell lysates. nih.govbioanalysis-zone.com The process involves:
Chromatographic Separation (LC): The sample is first injected into a liquid chromatograph (e.g., using a C18 reversed-phase column), which separates the this compound-containing peptide from other endogenous molecules based on properties like hydrophobicity.
Tandem Mass Spectrometry (MS/MS): The eluting compounds are ionized (typically by electrospray ionization, ESI) and analyzed by a tandem mass spectrometer. For quantification, the instrument is often operated in Multiple Reaction Monitoring (MRM) mode. creative-proteomics.com
In an MRM experiment, a specific precursor ion (the molecular ion of the target analyte) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. lcms.cz This precursor-product ion pair, or "transition," is highly specific to the target molecule, minimizing interference from the matrix and enabling highly sensitive and accurate quantification. creative-proteomics.com Isotope-labeled internal standards are often used to correct for sample processing and instrument variability. nih.gov This approach can be used to quantify both the parent this compound peptide and any potential metabolites, such as the product of its hydrolysis back to asparagine.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type |
| This compound (Tan) | 149.03 | 88.04 | [M+H]⁺ → [M+H-CSNH₂]⁺ |
| This compound (Tan) | 149.03 | 132.00 | [M+H]⁺ → [M+H-NH₃]⁺ |
| Asparagine (Asn) Metabolite | 133.06 | 88.04 | [M+H]⁺ → [M+H-CONH₂]⁺ |
| Asparagine (Asn) Metabolite | 133.06 | 116.03 | [M+H]⁺ → [M+H-NH₃]⁺ |
Table 2. A hypothetical set of Multiple Reaction Monitoring (MRM) transitions for the quantitative analysis of free this compound (Tan) and its potential hydrolysis metabolite, Asparagine (Asn), in a biological sample.
Determining the precise location of a this compound residue within a peptide sequence requires fragmentation of the peptide inside the mass spectrometer. The most common method, Collision-Induced Dissociation (CID), involves energetic collisions with an inert gas. However, CID tends to break the weakest bonds, which can lead to the loss of labile post-translational modifications before the peptide backbone fragments, making it difficult to pinpoint the modification site. wvu.edu
Electron-driven dissociation methods, such as Electron Transfer Dissociation (ETD) and Electron Capture Dissociation (ECD), are powerful alternatives that overcome this limitation. nih.govwikipedia.org
Mechanism: In ETD/ECD, multiply-charged peptide cations are reacted with radical anions or low-energy electrons. wikipedia.orgdiva-portal.org The transfer of an electron to the peptide induces a radical-driven fragmentation cascade that preferentially cleaves the N-Cα bonds along the peptide backbone. nih.gov
Fragmentation Pattern: This cleavage pattern produces c- and z-type fragment ions, as opposed to the b- and y-ions generated by CID. nih.gov Crucially, the fragmentation occurs along the backbone while leaving side chains and labile modifications—including the thioamide group of this compound—intact on the fragment ions.
Advantages for this compound: By analyzing the masses of the resulting c- and z-ion series, the this compound modification can be unambiguously assigned to a specific residue in the sequence. ETD is particularly effective for larger peptides and proteins, making it a key technique in top-down proteomics. wikipedia.org The efficiency of ETD fragmentation often correlates with the precursor charge state, with higher charge states generally yielding more complete fragmentation. whiterose.ac.uk
The use of these advanced fragmentation techniques is therefore essential for the definitive sequence characterization of any novel this compound-containing peptide.
Isotope Labeling Strategies for this compound in Proteomics Research
Isotope labeling is a cornerstone of quantitative proteomics, enabling the accurate determination of protein abundance and turnover. rsc.org Strategies such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Tandem Mass Tags (TMT) have become routine in the field. washington.edunih.gov These methods rely on the incorporation of "heavy" isotopes (e.g., ¹³C, ¹⁵N, D) into proteins or peptides, which are then distinguished from their "light" counterparts by mass spectrometry (MS). washington.edusilantes.com
While the direct metabolic incorporation of isotopically labeled this compound into proteins in living cells has not been extensively documented, several strategies can be envisioned for its use in proteomics research, primarily through in vitro labeling and synthetic approaches.
Synthetic Isotope-Labeled this compound Peptides: The most direct approach involves the chemical synthesis of peptides containing an isotopically labeled this compound residue. iaea.org These heavy peptides, often referred to as AQUA (Absolute QUAntification) peptides, serve as ideal internal standards for targeted proteomics. nih.gov By spiking a known quantity of a synthetic peptide containing, for example, a ¹³C and ¹⁵N-labeled this compound into a complex protein digest, the absolute quantity of the corresponding native, unlabeled peptide can be determined with high precision by comparing the signal intensities of the heavy and light peptide pairs in the mass spectrometer. biosynth.com
Cell-Free Synthesis: Another viable strategy is the use of cell-free protein synthesis systems. These systems can be supplemented with custom-synthesized, isotopically labeled this compound. This would allow for the incorporation of the labeled thioamide amino acid at specific sites in a protein, guided by a corresponding codon on the mRNA template. The resulting heavy-labeled protein can then be used as a standard for quantification experiments.
Enzymatic Labeling: Post-translational enzymatic methods could also be adapted. For instance, if an enzyme were discovered or engineered to specifically recognize asparagine and convert it to this compound, performing this reaction in the presence of a heavy isotope source could label the protein.
The primary challenge for these approaches lies in the synthesis of the isotopically labeled this compound precursor. The synthesis would likely follow established routes for creating thioamides, but starting with isotopically enriched materials. The mass shift introduced by the heavy isotopes must be sufficient to resolve the labeled and unlabeled peptide signals in the mass spectrometer, with a typical shift of at least 4 Daltons being desirable to avoid isotopic envelope overlap. nih.gov
The table below outlines potential isotopic labeling strategies for this compound and their applications in proteomics.
| Strategy | Description | Key Isotopes | Primary Application |
| Synthetic Heavy Peptides | Chemical synthesis of peptides with a built-in heavy this compound residue. | ¹³C, ¹⁵N | Targeted Proteomics: Absolute quantification (AQUA) of specific this compound-containing peptides. |
| Cell-Free Expression | In vitro protein synthesis in the presence of labeled this compound. | ¹³C, ¹⁵N, D | Quantitative Proteomics: Generation of full-length protein standards for relative and absolute quantification. |
| Metabolic Labeling (Hypothetical) | In vivo incorporation in auxotrophic strains fed with labeled this compound. | ¹³C, ¹⁵N | Global Proteome Dynamics: Studying protein turnover and expression on a proteome-wide scale (similar to SILAC). |
These strategies would allow researchers to leverage the unique properties of this compound as a probe within the precise quantitative framework of mass spectrometry-based proteomics.
Spectroscopic Probes and Imaging Techniques
The unique photophysical properties of the thioamide group make this compound a valuable component for the development of spectroscopic probes and imaging agents. Its ability to act as a potent fluorescence quencher and its distinct vibrational signature are key to these applications.
Fluorescence Quenching and FRET-Based Assays Utilizing this compound Residues
Thioamides, including the side chain of this compound, can function as minimally perturbing, yet highly effective, fluorescence quenchers. nih.govrsc.org This quenching ability stems from two primary mechanisms: Förster Resonance Energy Transfer (FRET) and Photoinduced Electron Transfer (PeT). nih.govresearchgate.net
FRET Mechanism: FRET is a non-radiative energy transfer process that occurs when the emission spectrum of a fluorescent donor molecule overlaps with the absorption spectrum of an acceptor molecule. horiba.comwikipedia.org The thioamide group has a characteristic π→π* absorption around 270 nm, which allows it to act as an efficient FRET acceptor for ultraviolet fluorophores like tryptophan. nih.gov The efficiency of FRET is exquisitely sensitive to the distance between the donor and acceptor, typically in the range of 10-100 Å, making it a "spectroscopic ruler" for measuring intramolecular and intermolecular distances. wikipedia.org
PeT Mechanism: The thioamide bond has a significantly lower oxidation potential compared to a standard amide bond. nih.gov This property allows it to quench a wide range of fluorophores through Photoinduced Electron Transfer, where an electron is transferred from the thioamide (the electron donor) to the excited-state fluorophore (the electron acceptor). researchgate.net PeT is a short-range process, typically requiring van der Waals contact between the quencher and the fluorophore.
A key study demonstrated the synthesis of Fmoc-protected γ-thioasparagine and its incorporation into rigid polyproline model peptides to characterize its quenching properties. nih.gov In these model systems, γ-thioasparagine was shown to effectively quench the fluorescence of various fluorophores in a distance-dependent manner through both FRET and PeT mechanisms. nih.gov
The following table summarizes the quenching mechanisms and suitable fluorophore partners for this compound.
| Quenching Mechanism | Description | Suitable Donor Fluorophores | Distance Dependence |
| FRET | Non-radiative energy transfer via dipole-dipole coupling. | Tryptophan (Trp), UV-fluorophores | Strong (1/R⁶) |
| PeT | Electron transfer from the thioamide to the excited fluorophore. | Coumarins, Alexa Fluor dyes | Short-range (contact) |
These quenching properties enable the design of powerful assays. For example, a peptide substrate for a protease could be designed with a fluorophore at one end and a this compound residue at the other. In the intact peptide, the fluorescence is quenched. Upon cleavage by the enzyme, the fluorophore and quencher are separated, leading to a "turn-on" fluorescence signal that can be used to monitor enzyme activity in real-time.
Raman and Infrared Spectroscopy for Characterizing Thioamide Vibrational Modes
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide a "fingerprint" of a molecule by probing its characteristic bond vibrations. edinst.comphotothermal.com These methods are highly sensitive to chemical structure and can be used to identify and characterize the unique thioamide moiety within this compound.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. mt.com The thioamide group gives rise to several characteristic bands. The C=S stretching vibration is a key marker, though its position can be sensitive to the molecular environment and hydrogen bonding. In simple thioamides, this stretch is often found in the region of 850-600 cm⁻¹. Another important vibrational mode is the C-N stretch, which is typically observed in the 1550-1250 cm⁻¹ range and has more double-bond character than in regular amides. researchgate.net
Raman Spectroscopy: Raman spectroscopy is a complementary technique that relies on the inelastic scattering of monochromatic light (usually from a laser). sepscience.com A key advantage of Raman spectroscopy is its excellent performance in aqueous solutions, which are often problematic for IR spectroscopy due to strong water absorption. mt.com For a vibration to be Raman active, it must cause a change in the polarizability of the molecule. edinst.com The C=S bond is highly polarizable, and therefore the C=S stretch typically gives a strong signal in Raman spectra, making it a valuable tool for studying thioamide-containing peptides and proteins. sepscience.com
The vibrational frequencies of the thioamide group are coupled and complex, but key bands can be assigned. The table below, based on data from simple thioamides, provides an approximate guide to the expected vibrational frequencies for the this compound side chain. researchgate.net
| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Spectroscopy | Notes |
| N-H Stretch | 3400 - 3100 | IR, Raman | Can be broadened by hydrogen bonding. |
| C-N Stretch | 1550 - 1250 | IR, Raman | Higher frequency than in oxo-amides due to increased double bond character. |
| C=S Stretch | 850 - 600 | IR, Raman | Highly characteristic of the thioamide group. Often strong in Raman spectra. |
Development of this compound-Based Probes for Live-Cell Imaging Studies
Live-cell imaging using fluorescent probes has become an indispensable tool for visualizing dynamic biological processes in real-time. rsc.orgnih.gov The development of probes that can selectively report on specific ions, molecules, or enzymatic activities within the complex cellular environment is a major goal of chemical biology. rsc.orgmdpi.com
While no dedicated live-cell imaging probes explicitly based on this compound have been widely reported, its unique properties present a compelling foundation for their rational design. The fluorescence quenching capability of the this compound side chain is the most promising feature to be exploited in this context. nih.gov
"Turn-On" Probes: A common strategy in probe design is to create a "pro-fluorescent" molecule that is initially non-fluorescent but becomes brightly fluorescent upon interaction with a specific analyte or enzyme. frontiersin.org this compound can serve as the quenching element in such a system. For example, a probe could be constructed by linking a fluorophore to this compound via a linker that is a substrate for a specific enzyme (e.g., a protease or a hydrolase).
Initial State: In the intact probe, the fluorophore is in close proximity to the this compound residue, and its fluorescence is efficiently quenched via FRET or PeT. nih.gov
Activated State: When the target enzyme cleaves the linker, the fluorophore is released from the quenching influence of the this compound. This separation would result in a significant increase in fluorescence intensity, signaling the presence and activity of the enzyme.
Sensing Microenvironments: The sensitivity of the thioamide's electronic properties to its local environment could also be harnessed. Changes in local polarity, pH, or redox state might modulate the quenching efficiency of this compound, offering a potential route to probes that can report on the status of specific cellular compartments. rsc.org
The development of such probes would require careful selection of the fluorophore to ensure optimal quenching by the this compound side chain. Furthermore, the probe must be engineered to be cell-permeable and to localize to the specific organelle or region of interest within the cell. mit.edu The general principles for creating such targeted probes are well-established and could be applied to a this compound-based system. mdpi.com
The potential for creating this compound-based probes is significant, offering a new class of chemical tools for studying cellular biology with high sensitivity and specificity.
Computational and Theoretical Investigations of Thioasparagine
Quantum Chemical Calculations
Quantum chemical calculations are a powerful tool for elucidating the fundamental electronic properties of molecules. springerprofessional.de For thioamides like thioasparagine, these calculations provide valuable information on their electronic structure, reactivity, and the nature of the thioamide bond. springerprofessional.deekb.eg
Electronic Structure and Reactivity Predictions of this compound and its Intermediates
Quantum chemical calculations reveal key features of the electronic structure of thioamides that distinguish them from their amide counterparts. Thioamides generally possess higher Highest Occupied Molecular Orbital (HOMO) and lower Lowest Unoccupied Molecular Orbital (LUMO) energies compared to amides. springerprofessional.de This smaller HOMO-LUMO gap suggests that thioamides are more polarizable and have a higher chemical reactivity. ekb.eg
The molecular electrostatic potential (MEP) maps, derived from these calculations, help in identifying the regions of a molecule that are prone to electrophilic and nucleophilic attacks. ekb.eg For thioamides, the sulfur atom typically represents a region of negative potential, making it a likely site for electrophilic attack, while the nitrogen and alpha-carbon atoms can exhibit different reactivity patterns compared to amides. springerprofessional.deekb.eg
Theoretical studies on various thioamide-containing molecules have utilized methods like Density Functional Theory (DFT) with different basis sets (e.g., B3LYP/6-311++G**) to optimize ground state structures and predict geometric parameters. ekb.eg These calculations often show excellent agreement with experimental data from X-ray crystallography. ekb.egresearchgate.nettandfonline.com The electronic structure of intermediates in reactions involving thioamides can also be modeled, providing insights into reaction mechanisms. sfu.ca For instance, the nature of the transition state in tautomerization or other reactions can be characterized. springerprofessional.deresearchgate.net
Table 1: Representative Quantum Chemical Parameters for Thioamide-Containing Molecules Note: This table is a generalized representation based on findings for various thioamides and may not represent this compound specifically. Actual values depend on the specific molecule and computational method.
| Parameter | Description | Typical Finding for Thioamides | Reference |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher than corresponding amides | springerprofessional.de |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower than corresponding amides | springerprofessional.de |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Smaller than corresponding amides, indicating higher reactivity | ekb.eg |
| Dipole Moment | Measure of the molecule's overall polarity | Varies depending on the substituents and conformation | ucm.es |
| Hardness (η) | Resistance to change in electron distribution | Lower values indicate higher reactivity | ekb.eg |
| Softness (S) | Inverse of hardness, indicates reactivity | Higher values indicate higher reactivity | ekb.eg |
Theoretical Studies of Thioamide Bond Planarity and Rotational Barriers
The planarity of the thioamide group (C(=S)-N) is a critical factor influencing the structure and function of this compound-containing peptides. Theoretical studies, often in conjunction with X-ray crystallography, have explored the factors governing this planarity. researchgate.nettandfonline.com While the thioamide bond generally exhibits a high degree of planarity due to the delocalization of the nitrogen lone pair into the C=S π-system, steric hindrance from bulky substituents can lead to significant deviations. researchgate.net
Quantum chemical calculations are employed to determine the rotational barriers around the C-N bond. springerprofessional.de These barriers are a measure of the energy required to disrupt the partial double-bond character of the thioamide linkage. The rotational barrier in thioamides is influenced by factors such as the nature of the substituents and the solvent environment. springerprofessional.debiomedres.us Theoretical calculations can predict these energy barriers, providing insights into the conformational flexibility of this compound residues within a peptide chain. youtube.comnist.govuu.nl For instance, DFT and other methods can be used to calculate the energy profile as the dihedral angle around the C-N bond is varied. biomedres.us
Molecular Dynamics (MD) Simulations
Conformational Analysis of this compound in Aqueous and Protein Environments
MD simulations are instrumental in exploring the conformational landscape of this compound and peptides containing it. diva-portal.orgrsc.org By simulating the molecule in an explicit solvent like water, researchers can understand its preferred conformations and how they are influenced by the surrounding environment. soton.ac.uknih.govoecd-nea.org These simulations can reveal the populations of different conformational states and the transitions between them. diva-portal.org
Table 2: Representative Applications of MD in Conformational Analysis of Modified Peptides Note: This table illustrates general applications of MD simulations for modified peptides, which are applicable to the study of this compound-containing peptides.
| Application | Description | Key Insights | Reference |
| Solvent Effects | Simulating the peptide in different solvent environments to assess conformational changes. | Understanding how the polarity and hydrogen-bonding capacity of the solvent influence the peptide's structure. | soton.ac.ukmdpi.com |
| Identification of Stable Conformations | Clustering the simulation trajectory to identify the most populated and stable conformational states. | Revealing the predominant shapes the peptide adopts in solution. | diva-portal.org |
| Comparison with Experimental Data | Validating the simulation results against experimental data from techniques like NMR spectroscopy. | Ensuring the accuracy of the computational model and providing a more complete picture of the peptide's behavior. | diva-portal.org |
Simulation of this compound-Protein Binding and Dissociation Events
Understanding how this compound-modified ligands or peptides interact with their protein targets is crucial for drug design and understanding biological processes. MD simulations can model the entire binding process, from the initial encounter of the ligand and protein to the formation of the final bound complex. rsc.orgdovepress.com These simulations can also be used to study the dissociation of the ligand from the protein, providing information on the stability of the complex. dovepress.com
Enhanced sampling techniques, such as accelerated MD (aMD), are often employed to overcome the long timescales of binding and unbinding events, allowing for the observation of these processes within a computationally feasible timeframe. dovepress.comfrontiersin.org These simulations can reveal the binding pathways, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex, and even predict binding affinities. nih.govdiva-portal.org
Dynamic Behavior of this compound-Modified Peptides and Proteins
The dynamic behavior of a this compound-modified peptide can influence its biological activity. For example, changes in flexibility might affect its ability to adopt the correct conformation for binding to a receptor. frontiersin.org MD simulations can help to rationalize structure-activity relationships by linking the observed dynamic properties to the functional effects of the thioamide modification. diva-portal.org
Docking and Molecular Modeling
Molecular docking and modeling are computational techniques used to predict how molecules, such as a this compound-containing ligand, bind to a receptor of interest. nih.govresearchgate.net These methods simulate the interaction at an atomic level, predicting the preferred orientation (pose) of the ligand within the binding site and estimating the strength of the interaction, often represented as a scoring function or binding energy. nih.govjppres.com This information is critical for understanding the structural basis of molecular recognition and for designing new molecules with enhanced affinity and selectivity.
While specific docking studies on this compound are not extensively documented in publicly available literature, the principles can be robustly illustrated through computational studies of structurally related analogs, such as thiourea (B124793) derivatives, which also feature the critical thioamide-like functional group. nih.gov These studies provide a clear framework for how this compound analogs could be investigated.
Molecular docking simulations are used to place a ligand into the binding site of a target protein and evaluate the interactions. dergipark.org.tr The process involves exploring a vast conformational space for both the ligand and, in some cases, the protein's side chains (flexible docking) to find the most energetically favorable binding mode. ijpras.com Key interactions that are assessed include hydrogen bonds, hydrophobic interactions, electrostatic interactions, and π-π stacking. dergipark.org.tr For a this compound analog, the sulfur atom of the thioamide group could act as a hydrogen bond acceptor, while the adjacent N-H group can be a hydrogen bond donor, similar to the canonical asparagine but with different electronic and steric properties.
In studies of thiourea analogs as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2), molecular docking successfully identified key amino acid residues crucial for binding. nih.gov Such analyses revealed that H-bond acceptor groups and specific bulky substituents were critical for enhancing inhibitory potency. nih.gov Similarly, docking studies on benzamide (B126) derivatives targeting human dihydrofolate reductase (hDHFR) demonstrated that the introduction of an amide bond increased binding affinity compared to the parent compound. mdpi.com These computational models highlight how specific functional groups contribute to the binding energy and specificity. jppres.commdpi.com
The insights from these analog studies can be extrapolated to predict how a this compound residue within a peptide or a small molecule might interact with a receptor. Docking could predict whether the substitution of asparagine with this compound would strengthen or weaken binding, alter the binding pose, or engage different residues within the active site.
| Analog Class | Receptor Target | Key Predicted Interactions | Significance of Findings |
|---|---|---|---|
| Thiourea Derivatives | Mitogen-activated protein kinase-activated protein kinase 2 (MK-2) | Hydrogen bonding with protein backbone; steric interactions in hydrophobic pockets. nih.gov | Identified that bulky, electron-rich groups at specific positions enhance binding potency, guiding rational inhibitor design. nih.gov |
| Benzamide Trimethoprim Derivatives | Human Dihydrofolate Reductase (hDHFR) | Strong interactions with key residues like Asn-64 and Arg-70; formation of hydrogen bonds. mdpi.com | Demonstrated that derivatives had higher binding affinity than the parent compound, validating them as promising leads. mdpi.com |
| COX Inhibitor Analogs | Wild-type RAS Enzyme | Hydrogen bonding involving polar functional groups; π-bond interactions with aromatic structures. dergipark.org.tr | Showed that the presence and spacing of aromatic and polar groups are critical for high-affinity ligand-receptor interaction. dergipark.org.tr |
De novo design is a computational strategy for creating entirely new molecules with desired properties, rather than screening existing compound libraries. chemrxiv.org This approach is particularly powerful for developing chemical probes—molecules designed to selectively bind a specific biological target and help elucidate its function. nih.govresearchgate.net A this compound scaffold could serve as an excellent starting point for the de novo design of novel probes.
The design process typically begins with either a known ligand (scaffold-based design) or the three-dimensional structure of the target's binding site (structure-based design). frontiersin.orgrsc.org Algorithms can then "grow" a molecule fragment by fragment within the binding site, optimizing for steric and electronic complementarity. rsc.org When designing a this compound-based probe, the unique properties of the thioamide group—its distinct hydrogen bonding capabilities, increased hydrophobicity compared to an amide, and altered stereoelectronic profile—can be exploited to achieve high affinity and selectivity. acs.org
A typical workflow for designing a this compound-based probe would involve:
Target Selection: Identifying a protein of interest where the unique properties of a thioamide might be advantageous for binding.
Scaffold Placement: Using this compound or a minimal thioamide-containing fragment as the initial building block within the target's binding site.
Iterative Growth: Computationally adding chemical fragments from a predefined library to the scaffold, exploring different connection points and conformations.
Scoring and Ranking: Evaluating each newly generated molecule using a scoring function that estimates binding affinity and other desirable properties (e.g., solubility, synthetic accessibility). nih.gov
Refinement: Selecting the top-scoring virtual compounds for further optimization, which may include attaching a reporter tag (like a fluorophore) or a reactive group for covalent labeling, transforming the molecule into a functional chemical probe. frontiersin.org
This approach allows for the exploration of vast chemical space to generate novel molecular architectures tailored specifically for a target, which would be difficult to conceive through traditional medicinal chemistry alone. chemrxiv.org
| Step | Objective | Computational Method | Key Considerations |
|---|---|---|---|
| 1. Target Identification & Analysis | Select a protein target and characterize its binding pocket. | Protein structure analysis, pocket detection algorithms. | Identify key residues, assess hydrophobicity and electrostatics of the pocket. |
| 2. Fragment Placement | Position the core this compound scaffold in an optimal orientation. | Molecular docking of the core fragment. | Ensure the thioamide group engages in favorable interactions (e.g., H-bonding). |
| 3. Molecular Growth/Linking | Build novel structures by adding new chemical functionalities. | Fragment-based or atom-based de novo design algorithms. | Balance growing molecular complexity with synthetic feasibility. |
| 4. Evaluation and Filtering | Score and rank the designed molecules based on predicted affinity and properties. | Scoring functions, ADME/T prediction models. u-strasbg.fr | Prioritize compounds with high predicted affinity, good solubility, and low predicted toxicity. |
| 5. Probe Finalization | Modify the lead candidate to include a reporter or reactive handle. | Molecular modeling to assess the impact of the modification. | Ensure the added group does not disrupt binding and is positioned correctly for its function. frontiersin.org |
QSAR and Cheminformatics Approaches in this compound Research
Cheminformatics involves the use of computational methods to analyze and interpret chemical data, enabling researchers to extract meaningful insights from large datasets. neovarsity.org A cornerstone of cheminformatics is the Quantitative Structure-Activity Relationship (QSAR) methodology. frontiersin.org QSAR modeling aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. mdpi.com To build a QSAR model, one first calculates a set of numerical values, known as molecular descriptors, for each compound in a training set. These descriptors can encode various aspects of the molecule:
Constitutional Descriptors: Molecular weight, atom counts.
Topological Descriptors: Describing atomic connectivity and molecular shape.
Quantum-Chemical Descriptors: Dipole moment, partial charges, frontier orbital energies (HOMO/LUMO).
Physicochemical Descriptors: LogP (lipophilicity), Polar Surface Area (PSA). u-strasbg.fr
Using statistical techniques like multiple linear regression (MLR) or machine learning algorithms, a model is created that correlates a selection of these descriptors with the observed activity (e.g., IC₅₀). nih.gov
For this compound research, QSAR could be applied to a series of derivatives to understand which structural features are most important for a given biological effect. For instance, in a study of sulfur-containing anticancer compounds, QSAR models revealed that properties like mass, polarizability, electronegativity, and the presence of specific bonds were key predictors of cytotoxicity. nih.gov Similarly, QSAR studies on thiourea derivatives have successfully correlated molecular properties with biological activity, providing predictive models to guide the synthesis of more potent compounds. nih.govfarmaciajournal.com
A QSAR model for this compound derivatives could help answer questions such as: How does modifying the peptide backbone affect activity? What substituents on the thioamide nitrogen would enhance potency? The resulting model, once validated, can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts toward the most promising candidates. rasayanjournal.co.in
| Model Parameter | Description | Example Value/Range | Interpretation |
|---|---|---|---|
| Dependent Variable | The biological activity being modeled. | pIC₅₀ (logarithmic IC₅₀) | A higher value indicates greater potency. |
| Independent Variables (Descriptors) | Calculated molecular properties used to predict activity. | LogP, Dipole Moment, Molecular Weight, Kier Shape Index | Quantify lipophilicity, polarity, size, and shape of the molecules. |
| R² (Coefficient of Determination) | The proportion of variance in the activity that is predictable from the descriptors. researchgate.net | 0.80 - 0.95 nih.gov | Values closer to 1.0 indicate a better fit of the model to the training data. |
| Q² (Cross-Validated R²) | A measure of the model's predictive power, determined by internal cross-validation. researchgate.net | > 0.60 nih.govresearchgate.net | A higher value indicates better predictive ability for new compounds. |
| R²_pred (External Validation R²) | A measure of how well the model predicts the activity of an external test set of compounds. nih.gov | > 0.60 nih.govresearchgate.net | Confirms the model's ability to generalize to compounds not used in its creation. |
Applications of Thioasparagine in Chemical Biology and Advanced Research Tools
Thioasparagine as a Bioorthogonal Chemistry Handle
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The development of bioorthogonal "handles"—functional groups that can be selectively modified in a biological environment—has revolutionized the study of biomolecules. This compound, with its thioamide functional group, has shown significant promise as one such handle.
Development of this compound-Based Bioorthogonal Reactions for Biomolecule Labeling
Researchers have focused on exploiting the unique reactivity of the thioamide in this compound for developing novel bioorthogonal ligation strategies. Unlike its amide counterpart in asparagine, the thioamide is more nucleophilic and can participate in specific chemical transformations that are orthogonal to the functional groups typically found in biological systems.
One notable development is the use of this compound in ligation reactions with specifically designed reaction partners. These reactions often involve soft electrophiles that preferentially react with the sulfur atom of the thioamide. The kinetics and specificity of these reactions are critical for their utility in biological systems. Studies have demonstrated that certain this compound-based ligations proceed with favorable kinetics under physiological conditions (pH 7.4, 37°C), a key requirement for in vivo applications.
The table below summarizes key bioorthogonal reactions involving thioamide-containing molecules, which are analogous to potential reactions with this compound.
| Bioorthogonal Reaction Partner | Resulting Linkage | Key Features |
| Alkyl Halides | Thioether | Stable linkage, moderate reaction rates. |
| Azides (via Staudinger Ligation) | Amide | Traceless ligation, but can have slow kinetics. |
| Alkynes (via Click Chemistry) | Thio-triazole | High efficiency and specificity, often requires a catalyst. |
| Tetrazines (via Inverse-electron-demand Diels-Alder) | Dihydropyridazine | Extremely fast kinetics, no catalyst required. |
These developments pave the way for the site-specific labeling of proteins and other biomolecules containing this compound, enabling researchers to attach a variety of probes, such as fluorophores, affinity tags, or drug molecules.
In Vitro and Ex Vivo Applications of this compound in Bio-conjugation
The utility of this compound as a bioorthogonal handle has been demonstrated in various in vitro and ex vivo settings. In these applications, this compound is typically incorporated into a protein of interest using solid-phase peptide synthesis or genetic code expansion techniques.
In Vitro Applications:
Protein Labeling: Purified proteins containing a this compound residue can be selectively labeled with a probe of interest. This allows for detailed biochemical and biophysical studies of protein function, structure, and interactions. For example, a fluorescent dye can be attached to a this compound residue to monitor protein localization and dynamics within a cellular extract.
Enzyme-Linked Immunosorbent Assays (ELISAs): this compound can be used to immobilize peptides or proteins onto a solid support in a specific orientation, improving the sensitivity and specificity of immunoassays.
Ex Vivo Applications:
Cell Surface Labeling: When this compound is incorporated into a cell-surface protein, it can be used to label live cells. This is particularly useful for studying cell-cell interactions, receptor trafficking, and for cell tracking experiments.
Tissue Imaging: this compound-containing probes can be used to label specific targets in tissue sections, providing valuable information about the spatial distribution of proteins in a complex biological sample.
These applications highlight the potential of this compound to serve as a robust and versatile tool for bioconjugation in a variety of research contexts.
This compound in Activity-Based Protein Profiling (ABPP) and Target Identification
Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that utilizes reactive chemical probes to covalently label and identify active enzymes in complex biological samples. The design of these activity-based probes (ABPs) is crucial for their success, and this compound offers unique advantages in this regard.
Design of this compound-Containing Activity-Based Probes (ABPs)
A typical ABP consists of three key components: a reactive group (or "warhead") that covalently binds to the active site of an enzyme, a recognition element that directs the probe to a specific class of enzymes, and a reporter tag (e.g., a fluorophore or biotin) for detection and enrichment.
The incorporation of this compound into the recognition element of an ABP can enhance its specificity and reactivity. The thioamide group can participate in unique interactions with the active site of target enzymes, potentially leading to more selective labeling. Furthermore, the thioamide itself can sometimes act as a latent reactive group, becoming activated upon binding to the enzyme's active site.
The design of this compound-containing ABPs often involves computational modeling to predict the interactions between the probe and the target enzyme. This allows for the optimization of the probe's structure to achieve maximal affinity and selectivity.
| ABP Component | Function | Role of this compound |
| Warhead | Covalently modifies the active site of the enzyme. | Can be part of the warhead or influence its reactivity. |
| Recognition Element | Provides specificity for a particular enzyme or enzyme family. | Can enhance binding affinity and selectivity through specific interactions. |
| Reporter Tag | Enables visualization and/or enrichment of labeled proteins. | N/A |
Elucidation of Enzyme Mechanism-of-Action through this compound Probes
This compound-containing ABPs are not only useful for identifying active enzymes but can also provide valuable insights into their catalytic mechanisms. By designing probes that mimic the natural substrate of an enzyme, researchers can trap the enzyme in a covalent complex that represents a specific step in the catalytic cycle.
The analysis of these enzyme-probe adducts, often using mass spectrometry, can reveal the specific amino acid residues involved in catalysis and provide information about the geometry of the active site. For example, if a this compound-containing probe is found to covalently label a specific serine residue in the active site of a protease, it provides strong evidence that this residue acts as the catalytic nucleophile.
Furthermore, the kinetics of probe labeling can be used to determine the activity of an enzyme under different conditions, providing a powerful tool for studying enzyme regulation and for screening for enzyme inhibitors.
This compound as a Building Block for Synthetic Peptidomimetics
Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as increased stability, bioavailability, and receptor affinity. The incorporation of unnatural amino acids, such as this compound, is a common strategy for creating novel peptidomimetics.
The replacement of a standard asparagine residue with this compound can have a profound impact on the structure and biological activity of a peptide. The thioamide bond has different electronic and steric properties compared to the amide bond, which can lead to changes in the peptide's backbone conformation and its ability to form hydrogen bonds.
These structural alterations can be exploited to design peptidomimetics with enhanced properties:
Increased Proteolytic Stability: The thioamide bond is generally more resistant to cleavage by proteases than the standard amide bond, leading to a longer biological half-life.
Altered Receptor Binding: The changes in conformation and hydrogen bonding capacity induced by the thioamide can lead to altered binding affinity and selectivity for a particular receptor. This can be used to design more potent and specific drugs.
Novel Secondary Structures: The incorporation of this compound can promote the formation of unique secondary structures that are not observed in natural peptides, potentially leading to novel biological activities.
The synthesis of this compound-containing peptidomimetics is typically achieved using solid-phase peptide synthesis, which allows for the efficient and controlled incorporation of the unnatural amino acid at specific positions in the peptide chain.
Construction of Protease-Resistant Thiopeptide Analogs
A significant challenge in the therapeutic application of peptides is their susceptibility to degradation by proteases. The introduction of a thioamide bond, creating a this compound residue in place of asparagine, can confer substantial resistance to enzymatic cleavage. nih.govupenn.edu This enhanced stability is not due to a fundamental difference in the chemical reactivity of the thioamide bond itself, but rather stems from its influence on the peptide's conformation and interaction with the protease active site. nih.gov
Research has demonstrated that thioamide substitution at or near the scissile bond can dramatically decrease the rate of proteolysis. nih.gov For instance, in studies involving therapeutic peptide hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thioamide substitution at the P1 or P2 positions relative to the cleavage site resulted in a significant reduction in degradation by dipeptidyl peptidase-4 (DPP-4). nih.gov The underlying mechanism for this increased stability is the inability of the thiopeptide to bind to the protease in a productive conformation necessary for catalysis. nih.gov This steric hindrance and altered electronic properties of the thioamide backbone disrupt the precise molecular recognition required for enzymatic activity.
The strategic incorporation of this compound can thus be a valuable strategy in the design of peptide-based therapeutics with improved pharmacokinetic profiles. By rendering the peptide more resistant to degradation, its half-life in biological systems can be extended, potentially leading to enhanced therapeutic efficacy. This approach is part of a broader toolkit for creating more robust peptide drugs, which also includes the use of D-amino acids and cyclization. nih.govnih.govbiorxiv.org
Influence of this compound on Peptide Receptor Affinity and Selectivity
The introduction of a this compound residue can also modulate the affinity and selectivity of a peptide for its target receptor. The effects of this modification are highly dependent on the specific location of the thioamide within the peptide sequence and the nature of the peptide-receptor interaction. nih.gov
Studies on GLP-1 and GIP have shown that the impact of thioamide substitution on receptor binding is position-dependent. nih.gov For example, a thioamide at the P2 position had a minimal effect on receptor recognition, whereas a substitution at the P1 position led to a decrease in the half-maximal effective concentration (EC50), indicating altered binding or signaling. nih.gov This highlights the nuanced effects of this modification; it can be used to fine-tune receptor interactions.
The altered hydrogen bonding capabilities and conformational preferences of the thioamide bond compared to the native amide bond are key factors influencing receptor affinity. chemrxiv.orgresearchgate.net Thioamides are better hydrogen bond donors but poorer acceptors than amides. researchgate.net This can lead to localized changes in the peptide's secondary structure, which in turn can affect how it presents its binding epitopes to the receptor. For instance, in macrocyclic peptides, thioamide substitution has been shown to increase conformational rigidity, which can lead to a more favorable presentation of pharmacophores and a dramatic increase in binding affinity. nih.gov
The following table summarizes the observed effects of thioamide substitution on the receptor activity of GLP-1, providing a clear example of the position-dependent influence of this modification.
| Peptide Analog | Modification Position | Change in cAMP Activation EC50 (fold-change vs. native) | Change in β-arrestin 1/2 EC50 (fold-change vs. native) |
| GLP-1-AS8 | P1 | 11-40 fold decrease | Significant reduction in β-arrestin activation |
| GLP-1-FS7 | P2 | ~2-fold increase | ~1.2-fold change |
Data synthesized from research on GLP-1 analogs. nih.gov
Use of this compound in Bioconjugate Chemistry for Research Purposes
This compound and other thioamide-containing amino acids offer unique handles for the chemical modification and assembly of proteins and other biomacromolecules. These applications leverage the distinct reactivity and properties of the thioamide group to achieve site-specific labeling and the construction of complex biological architectures.
Site-Specific Conjugation of Labels and Tags to this compound-Modified Proteins
While direct conjugation to the thioamide bond of a this compound residue is not a commonly employed strategy, the incorporation of thioamides into proteins, often through semi-synthesis using native chemical ligation (NCL), provides a platform for subsequent site-specific modifications. nih.govnih.gov NCL allows for the joining of a synthetic peptide containing a thioamide with a recombinantly expressed protein fragment. nih.gov This process typically leaves a cysteine residue at the ligation site, which is a prime target for selective chemical modification. nih.gov
A variety of thiol-reactive chemistries can be used to attach labels, tags, and other moieties to the cysteine residue in a thioamide-containing protein. nih.govnih.gov These methods include reactions with maleimides, haloacetyls, and vinyl sulfones. nih.gov It is crucial that the conditions for these conjugation reactions are compatible with the thioamide bond, and care must be taken to avoid side reactions such as thioamide alkylation. nih.gov
Furthermore, the unique reactivity of the thioamide group itself can be exploited. For example, methods have been developed for the silver(I)-promoted coupling of thioamides with carboxylic acids, which can be used for peptide ligation and functionalization. unimelb.edu.au While not a direct labeling of the this compound, this chemistry demonstrates the potential for developing novel bioconjugation strategies that leverage the thioamide functionality.
Assembly of Complex Biomacromolecular Architectures Incorporating this compound
The semi-synthesis of proteins containing this compound via native chemical ligation is a powerful method for creating complex biomacromolecular architectures. nih.govnih.govresearchgate.net This approach allows for the modular assembly of different protein domains, synthetic peptides, and other molecular components. For instance, a synthetic peptide containing a this compound residue and a C-terminal thioester can be ligated to a recombinantly expressed protein with an N-terminal cysteine. nih.gov
This strategy has been used to create a variety of modified proteins, including those with post-translational modifications, fluorescent probes, and isotopic labels. nih.gov The ability to incorporate a this compound residue within one of the building blocks allows researchers to study the impact of this specific modification on the structure and function of the final assembled protein conjugate.
Moreover, the development of on-demand thio-succinimide hydrolysis for the assembly of stable protein-protein conjugates showcases the advancing toolkit for creating complex biomacromolecules. nih.govnih.gov While not directly involving this compound, these advanced ligation and conjugation techniques can be combined with the synthesis of thioamide-containing fragments to generate sophisticated and functionally diverse protein assemblies. The incorporation of this compound can provide a means to enhance the stability or modulate the activity of one of the components within these larger architectures.
Emerging Research Frontiers and Future Directions in Thioasparagine Studies
Integration of Thioasparagine Chemistry with Synthetic Biology Platforms
The convergence of this compound chemistry with synthetic biology is paving the way for the programmed production of novel biomolecules. Synthetic biology platforms, which involve the engineering of cells and cellular machinery, offer a powerful toolkit for creating this compound-containing peptides and proteins with customized functions. nih.govspringernature.com
Researchers are exploring the use of engineered microorganisms as "microbial cell factories" for the biosynthesis of bioactive compounds. springernature.comfrontiersin.org These platforms can be programmed with synthetic genetic circuits to produce peptides containing this compound. nih.gov A significant advancement in this area is the development of chromosome-free cells, or "SimCells," derived from bacteria such as Escherichia coli. nih.gov These SimCells lack a native genome but retain functional cellular machinery capable of expressing synthetic genetic circuits. nih.gov This makes them a safe and programmable chassis for producing this compound-modified molecules without interference from the host's native genes or the risk of replication. nih.gov
The integration of omics technologies and machine learning with synthetic biology platforms is expected to further optimize the production of these modified biomolecules. frontiersin.org These approaches can help in designing and refining biosynthetic pathways to enhance the yield and specificity of this compound-containing products for therapeutic and industrial applications. frontiersin.orgbiospace.com
High-Throughput Screening and Discovery of Novel this compound-Interacting Biomolecules
Identifying the biological partners and targets of this compound-containing molecules is crucial for understanding their function and therapeutic potential. High-throughput screening (HTS) provides a robust methodology for rapidly screening large libraries of compounds to identify molecules that interact with a specific target. hilarispublisher.comnih.gov
Various HTS assays are being adapted to discover novel biomolecules that interact with this compound-modified peptides. hilarispublisher.comlimes-institut-bonn.de These methods include:
Luminescent Proximity Assays: These are homogeneous, bead-based assays that can measure a wide range of biomolecular interactions with high sensitivity, making them suitable for large-scale screening. bio-connect.nl
Fluorescence Resonance Energy Transfer (FRET): FRET-based assays are used to detect and quantify biomolecular interactions with high specificity and sensitivity. hilarispublisher.com
Cell-Free Gene Expression Systems: These systems allow for the on-demand expression of peptides and proteins, which can then be used in HTS applications to screen for interactions. nih.gov This approach is particularly useful as it avoids potential toxicity of the assayed molecule to host cells. nih.gov
These screening platforms enable the rapid evaluation of thousands of potential binding partners, including proteins, nucleic acids, and small molecules. hilarispublisher.comnih.gov The identification of such interacting biomolecules is a critical step in validating the targets of this compound-based therapeutic candidates and elucidating their mechanisms of action.
Advanced Materials Science Applications of this compound-Modified Biopolymers
The incorporation of this compound into biopolymers is an emerging area in materials science, promising the development of advanced materials with unique properties. Biopolymers, such as polysaccharides and polypeptides, are attractive for various applications due to their biodegradability and biocompatibility. mdpi.commdpi.com Chemical modification of these natural polymers can enhance their performance for specific applications. sustainability-directory.com
Modifying biopolymers like chitosan (B1678972) and cellulose (B213188) with this compound can alter their physicochemical characteristics, including mechanical strength, thermal stability, and hydrophilicity. mdpi.combionaturajournal.com These modifications can lead to the creation of novel biomaterials for a range of applications:
Tissue Engineering: this compound-modified biopolymers can be fabricated into porous scaffolds that support cell attachment and growth, promoting tissue regeneration. mdpi.com Chitosan, for instance, is already widely used in tissue engineering for bone, cartilage, and skin regeneration. mdpi.com
Drug Delivery: The unique properties of this compound-containing biopolymers can be harnessed to create nanoparticles and hydrogels for the controlled release of therapeutic agents. mdpi.combionaturajournal.com
Functional Films and Coatings: These modified biopolymers can be used to create films with enhanced barrier properties, suitable for food packaging and other applications. mdpi.comsustainability-directory.com
The synergy between this compound chemistry and biopolymer science is expected to drive innovation in sustainable and high-performance materials. chemrxiv.org
Interdisciplinary Approaches Combining this compound Research with Biophysics and Structural Biology
Understanding the structural and dynamic consequences of replacing a standard amide bond with a thioamide is fundamental to harnessing the potential of this compound. Interdisciplinary approaches that combine thioamide chemistry with biophysics and structural biology are providing unprecedented insights into how this modification affects peptide and protein structure and function. researchgate.net
Furthermore, biophysical methods are employed to study the dynamics and interactions of these modified molecules. For example, the fluorescence-quenching ability of thioamides can be used to track conformational changes during protein aggregation, as demonstrated in studies of α-synuclein. acs.org
Methodological Advancements in this compound Synthesis and Characterization
The synthesis of peptides and proteins containing this compound presents unique challenges, primarily due to the sensitivity of the thioamide bond and the risk of epimerization (a change in the stereochemistry at an amino acid's alpha-carbon). thieme.demdpi.com However, significant methodological advancements are overcoming these hurdles.
Synthesis:
Solid-Phase Peptide Synthesis (SPPS): While standard Fmoc-based SPPS can be challenging for thioamide incorporation, new protocols using reagents like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) instead of piperidine (B6355638) for Fmoc deprotection have been shown to reduce epimerization and improve yields. thieme.de
Native Chemical Ligation (NCL): NCL is a powerful technique for synthesizing large peptides and proteins by joining unprotected peptide fragments. nih.govalbany.edu Methods have been developed to make NCL compatible with thioamide-containing fragments, enabling the construction of large, modified proteins. acs.orgnih.gov This involves the reaction of a peptide with a C-terminal thioester and another with an N-terminal cysteine. nih.gov
Novel Thionating Reagents: Research continues into developing more efficient and milder thionating agents to convert the amide bond of asparagine into a thioamide during synthesis. chemrxiv.org
Characterization: Advanced analytical techniques are essential for verifying the successful synthesis and purity of this compound-containing molecules. routledge.comnih.gov These include:
Mass Spectrometry: Used to confirm the correct mass of the synthesized peptide, indicating the successful incorporation of sulfur.
NMR Spectroscopy: Provides detailed information about the atomic-level structure and conformation of the molecule in solution.
X-ray Crystallography: Determines the precise three-dimensional structure in the solid state.
FTIR and Raman Spectroscopy: These techniques can detect the vibrational modes of the thioamide bond, confirming its presence. routledge.com
These ongoing advancements in synthesis and characterization are making this compound-containing peptides and proteins more accessible for a wide range of research and development applications. thieme.denih.gov
Q & A
Q. How can the FINER criteria improve hypothesis generation for this compound studies?
- Methodological Answer : Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasible : Pilot studies to assess synthetic scalability.
- Novel : Compare this compound’s properties to emerging thioamide drugs (e.g., thiostrepton).
- Ethical : Use in vitro models before animal testing.
- Relevant : Align with NIH priority areas (e.g., antimicrobial resistance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
